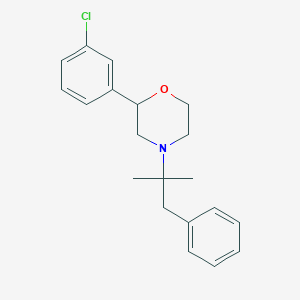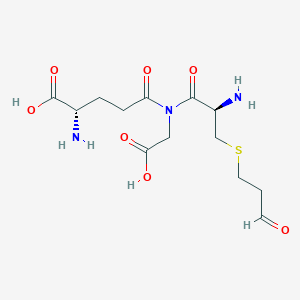
S-(2-Aldehydoethyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Aldehydoethyl)glutathione (SAE-GSH) is a tripeptide molecule consisting of glutamic acid, cysteine, and glycine. It is a natural antioxidant that plays a crucial role in the detoxification of reactive aldehydes produced during oxidative stress. SAE-GSH has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mecanismo De Acción
S-(2-Aldehydoethyl)glutathione exerts its protective effect by scavenging reactive aldehydes and free radicals produced during oxidative stress. It also enhances the activity of antioxidant enzymes, such as glutathione peroxidase and catalase, and regulates the expression of genes involved in oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
S-(2-Aldehydoethyl)glutathione has been found to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation, increase glutathione levels, and improve mitochondrial function. S-(2-Aldehydoethyl)glutathione has also been found to have a protective effect against ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using S-(2-Aldehydoethyl)glutathione in lab experiments is its ability to scavenge reactive aldehydes and free radicals, which can help reduce oxidative stress-induced damage in cells. However, the use of S-(2-Aldehydoethyl)glutathione can also have limitations, such as its potential to interfere with other cellular processes and its stability in different experimental conditions.
Direcciones Futuras
There are several future directions for the research on S-(2-Aldehydoethyl)glutathione. One of the areas of interest is its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. S-(2-Aldehydoethyl)glutathione has also been found to have a protective effect against chemotherapy-induced cardiotoxicity, which opens up new avenues for its use in cancer therapy. Further research is needed to explore the full potential of S-(2-Aldehydoethyl)glutathione in various diseases and to optimize its use in clinical settings.
Métodos De Síntesis
S-(2-Aldehydoethyl)glutathione can be synthesized by reacting glutathione with acetaldehyde in the presence of sodium borohydride. The reaction results in the formation of S-(2-Aldehydoethyl)glutathione and sodium borate as a byproduct. The purity and yield of S-(2-Aldehydoethyl)glutathione can be improved by using high-performance liquid chromatography (HPLC) purification.
Aplicaciones Científicas De Investigación
S-(2-Aldehydoethyl)glutathione has been extensively studied for its potential therapeutic applications. It has been found to have a protective effect against oxidative stress-induced damage in various cell types, including neuronal cells, cardiac cells, and liver cells. S-(2-Aldehydoethyl)glutathione has also been found to have anti-inflammatory and anti-apoptotic effects.
Propiedades
Número CAS |
124521-13-7 |
|---|---|
Nombre del producto |
S-(2-Aldehydoethyl)glutathione |
Fórmula molecular |
C13H21N3O7S |
Peso molecular |
363.39 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-2-amino-3-(3-oxopropylsulfanyl)propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C13H21N3O7S/c14-8(13(22)23)2-3-10(18)16(6-11(19)20)12(21)9(15)7-24-5-1-4-17/h4,8-9H,1-3,5-7,14-15H2,(H,19,20)(H,22,23)/t8-,9-/m0/s1 |
Clave InChI |
YYSYEKODSCLPQB-IUCAKERBSA-N |
SMILES isomérico |
C(CSC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N)C=O |
SMILES |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
SMILES canónico |
C(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O |
Otros números CAS |
124521-13-7 |
Sinónimos |
glutathionylpropionaldehyde GS-propionaldehyde S-(2-aldehydoethyl)glutathione S-AEGL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




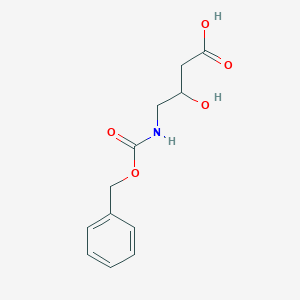
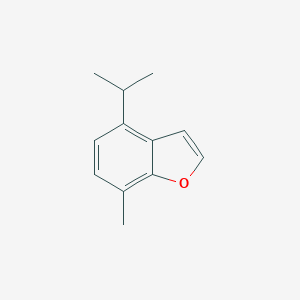
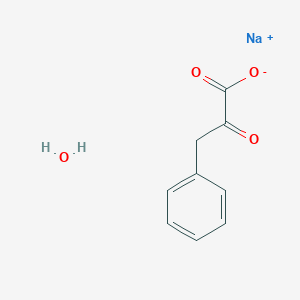
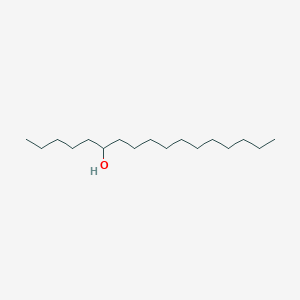
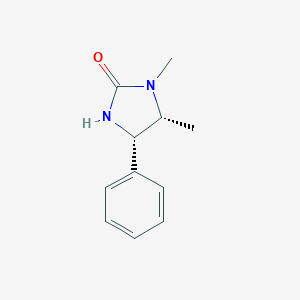
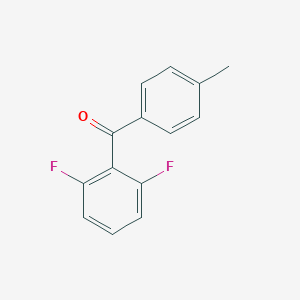

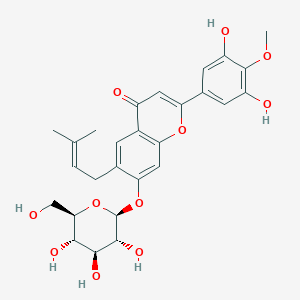
![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)
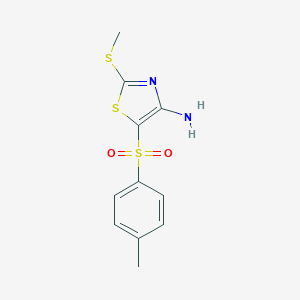
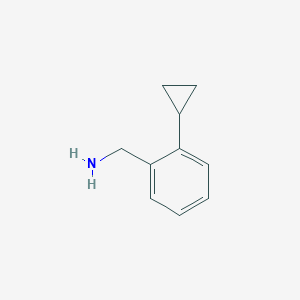
![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)
